molecular formula C24H23FN2O5 B2401272 1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886159-29-1

1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2401272
CAS No.: 886159-29-1
M. Wt: 438.455
InChI Key: UTTGJNPAUKBYJK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chromeno-pyrrole derivative characterized by a fused tricyclic core (chromene, pyrrole, and dione rings) with three critical substituents:

  • 4-Fluorophenyl group at position 1, contributing electron-withdrawing effects and metabolic stability.
  • 6-Methoxy group on the chromene ring, enhancing solubility and modulating electronic properties.

This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving aryl aldehydes, amines, and methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates . Its structural complexity and substituent diversity make it a candidate for biological activity studies, particularly in anticancer and antimicrobial research .

Properties

IUPAC Name

1-(4-fluorophenyl)-6-methoxy-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5/c1-30-17-6-7-18-19(14-17)32-23-20(22(18)28)21(15-2-4-16(25)5-3-15)27(24(23)29)9-8-26-10-12-31-13-11-26/h2-7,14,21H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTGJNPAUKBYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)CCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the pyrrole-derivative family and has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural properties, and biological activities, including anti-inflammatory and antimicrobial effects.

  • Molecular Formula : C24H23FN2O5
  • Molecular Weight : 438.455 g/mol
  • Purity : Typically ≥95% .

Synthesis

The synthesis of this compound involves the reaction of 4-fluorophenyl derivatives with morpholinoethyl substituents under specific conditions to yield the desired chromeno-pyrrole structure. Detailed methods include the use of various solvents and catalysts to optimize yield and purity.

Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds in this class can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Table 1: Anti-inflammatory Effects on Cytokine Production

CompoundCytokine Inhibition (%)Concentration (µg/mL)
Compound A85%100
Compound B77%50
Compound C39%10

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition through broth microdilution methods .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

A notable case study involved evaluating the antiproliferative effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent.

Figure 1: Cell Viability Assay Results

Cell Viability Assay

Comparison with Similar Compounds

Fluorophenyl Position and Halogen Type

Compound Name Substituent Position Halogen/Group Key Properties
1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Fluorophenyl F Enhanced metabolic stability; optimal steric profile for target binding
1-(3-Fluorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-Fluorophenyl F Reduced binding affinity due to meta-substitution altering electronic distribution
1-(4-Bromophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Bromophenyl Br Increased steric bulk may hinder receptor interactions despite similar electronic effects
1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Chlorophenyl Cl Diminished solubility compared to fluoro analogs but higher lipophilicity

Key Insight : Para-substitution (4-position) with fluorine optimizes both electronic and steric properties for biological activity. Bromine or chlorine introduces trade-offs between size and polarity .

Side Chain Modifications at Position 2

Compound Name Side Chain Key Properties
This compound 2-Morpholinoethyl High solubility due to morpholine’s polarity; potential for kinase inhibition via H-bonding
1-(4-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-Hydroxyethyl Lower metabolic stability; prone to oxidation but useful for prodrug design
1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Methylpyridin-2-yl Improved π-π stacking but reduced aqueous solubility
1-(3-Fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-Methoxyethyl Reduced polarity compared to morpholinoethyl; limited cellular uptake

Key Insight: The morpholinoethyl group balances solubility and target engagement, outperforming hydroxyethyl, pyridinyl, and methoxyethyl analogs in pharmacokinetic profiles .

Methoxy Group Position and Impact

Compound Name Methoxy Position Key Properties
This compound 6-Methoxy Stabilizes chromene ring; enhances solubility and bioavailability
6-Methoxy-1-(3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 6-Methoxy + 3-Methoxyphenyl Overcrowding reduces conformational flexibility, lowering binding affinity
7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-Methoxy (on phenyl) Hydroxy-methoxy combination increases oxidative susceptibility but improves antioxidant activity

Key Insight : A single methoxy group at position 6 maximizes solubility without introducing steric clashes .

Q & A

Q. What are the optimized synthetic routes for synthesizing 1-(4-fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multicomponent reactions (MCRs) or stepwise coupling strategies. Key steps include:

  • Condensation reactions between substituted benzaldehydes, amines, and chromene precursors.
  • Solvent optimization : Polar solvents like methanol or ethanol enhance reaction rates and yields (e.g., absolute methanol achieves >95% purity via HPLC) .
  • Catalysts : Bases like sodium hydride or triethylamine improve cyclization efficiency .
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .

Table 1: Example Reaction Conditions

ParameterOptimal RangeImpact on Yield
Solvent (polarity)Methanol/Ethanol+15–20%
Temperature60–80°CPrevents degradation
Catalyst (base)NaH/TEA+25–30%

Q. How is the structural integrity of this compound validated, and which analytical techniques are most effective?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl at position 1, morpholinoethyl at position 2) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±0.001 Da accuracy) .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding π-π stacking and hydrogen-bonding interactions .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the dione moiety) .

Q. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

  • In vitro assays :
    • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
    • Enzyme inhibition : Screen against kinases (e.g., PI3K) or inflammatory markers (e.g., COX-2) using fluorometric assays .
  • ADME profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Plasma stability : Incubate with human plasma and monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed cell lines, incubation times) .
  • Structural analogs : Compare activities of derivatives (Table 2) to isolate substituent effects .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .

Table 2: Activity Comparison of Structural Analogs

Compound SubstituentsIC50 (μM, HeLa)Selectivity Index (vs. Normal Cells)
4-Fluorophenyl, Morpholinoethyl2.18.5
4-Chlorophenyl, Pyridinyl5.33.2
3-Methoxyphenyl, Dimethylamino7.81.9

Q. What strategies are effective for elucidating the mechanism of action of this compound in cancer pathways?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling to quantify changes in kinase activity (e.g., MAPK/ERK pathway) .
  • Molecular docking : Simulate binding to ATP pockets of kinases (e.g., PDB ID 3D85) using AutoDock Vina .
  • In vivo validation : Xenograft models with dose-response studies (e.g., 10–50 mg/kg, oral gavage) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogen (F, Cl), alkyl (methyl), or heterocyclic (morpholine) groups .
  • Key parameters :
    • Lipophilicity : Adjust via logP calculations (e.g., replace methoxy with hydroxy for solubility) .
    • Steric effects : Introduce bulky groups (e.g., tert-butyl) to modulate receptor binding .
  • Data-driven design : Use QSAR models to predict bioactivity based on electronic (HOMO/LUMO) and steric descriptors .

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